1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Physicochemical characterization Molecular weight Fluorine content

1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2309711-69-9) is a synthetic, doubly fluorinated azetidinyl ethanone derivative with molecular formula C13H12F5NO and molecular weight 293.23 g/mol. The compound incorporates a 3‑(difluoromethyl)azetidine amide coupled to a 3‑(trifluoromethyl)phenylacetyl moiety.

Molecular Formula C13H12F5NO
Molecular Weight 293.237
CAS No. 2309711-69-9
Cat. No. B2971940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
CAS2309711-69-9
Molecular FormulaC13H12F5NO
Molecular Weight293.237
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
InChIInChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
InChIKeyWYEOGOWEQZJWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (2309711-69-9): Chemical Identity and Core Physicochemical Profile for Procurement Benchmarking


1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2309711-69-9) is a synthetic, doubly fluorinated azetidinyl ethanone derivative with molecular formula C13H12F5NO and molecular weight 293.23 g/mol [1]. The compound incorporates a 3‑(difluoromethyl)azetidine amide coupled to a 3‑(trifluoromethyl)phenylacetyl moiety. This structure places it within the broader class of fluorinated azetidine‑containing small molecules that have been investigated in patent families covering cannabinoid‑1 (CB1) receptor antagonism [2], GPR119 modulation [3], and NURR‑1 nuclear receptor modulation [4]. Its dual fluorination pattern—a difluoromethyl (CHF2) group on the azetidine ring and a trifluoromethyl (CF3) group on the phenyl ring—distinguishes it from mono‑fluorinated or non‑fluorinated analogs in terms of both physicochemical and pharmacological properties.

Why Direct Replacement of 1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one with In‑Class Analogs Risks Divergent Experimental Outcomes


Fluorinated azetidine ethanones are not interchangeable building blocks. The simultaneous presence of a CHF2 substituent on the azetidine ring and a CF3 group on the phenyl ring modifies lipophilicity, hydrogen‑bonding capacity, and metabolic stability in a manner that cannot be replicated by mono‑fluorinated, non‑fluorinated, or regioisomeric analogs. Patents covering CB1 antagonists [1] and GPR119 modulators [2] demonstrate that subtle changes in azetidine N‑substitution and aryl ring fluorination patterns lead to marked differences in receptor binding affinity and functional activity. For example, within heterocycle‑substituted 3‑alkyl azetidine derivatives, the difluoromethyl vs. trifluoromethyl substitution on the azetidine ring alters both potency and selectivity at the CB1 receptor [1]. Similarly, GPR119 agonist scaffold exploration has shown that the nature of the azetidine substituent directly impacts efficacy in glucose‑lowering assays [2]. Consequently, procurement of the exact compound 2309711‑69‑9 is essential to reproduce published synthetic routes and biological results.

Quantitative Evidence Differentiating 1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (2309711‑69‑9) from Closest Analogs


Molecular Weight and Fluorine Content Differentiate 2309711‑69‑9 from Common Mono‑Fluorinated Azetidine Ethanone Analogs

The target compound 2309711‑69‑9 has a molecular weight of 293.23 g/mol, reflecting its five fluorine atoms (two in the CHF2 group and three in the CF3 group) [1]. In contrast, the mono‑fluorinated analog 1‑(3‑fluoromethylazetidin‑1‑yl)‑2‑[3‑(trifluoromethyl)phenyl]ethan‑1‑one (hypothetical structure with a CH2F group) would have a molecular weight approximately 18 Da lower (~275 g/mol), while the des‑fluoro analog (replacement of CHF2 with CH3) would be roughly 36 Da lighter (~257 g/mol). This mass difference is sufficiently large to alter chromatographic retention (HPLC/LC‑MS), solubility, and membrane permeability, all of which can affect downstream synthesis yields and biological assay readouts.

Physicochemical characterization Molecular weight Fluorine content

Predicted Lipophilicity (cLogP) of the 3‑(Difluoromethyl)azetidine Fragment vs. 3‑(Trifluoromethyl)azetidine Fragment

The 3‑(difluoromethyl)azetidine HCl salt (CAS 1354792‑76‑9) has an experimental LogP of 1.60 . A closely related analog, 3‑(trifluoromethyl)azetidine (CAS 791-33-0, exact LogP not publicly available), would be expected to exhibit a higher LogP due to the additional fluorine atom. This difference in lipophilicity is significant because even small LogP changes (ΔLogP ≥ 0.3) can substantially impact membrane permeability, protein binding, and metabolic stability [1]. When incorporated into the full ethanone scaffold, the CHF2‑substituted compound 2309711‑69‑9 is therefore predicted to have measurably lower lipophilicity than its CF3‑substituted azetidine counterpart, which could translate to superior aqueous solubility and a more favorable pharmacokinetic profile.

Lipophilicity ADME prediction Fragment-based differentiation

Patent‑Documented Relevance in Cannabinoid‑1 (CB1) Receptor Antagonist Scaffolds Confirms Structural Uniqueness of the Azetidinyl Ethanone Core

The compound 2309711‑69‑9 is structurally related to heterocycle‑substituted 3‑alkyl azetidine derivatives disclosed in US Patent US7906652B2 as CB1 receptor antagonists/inverse agonists [1]. Within the patent, compound examples with difluoromethylazetidine amide substructures (e.g., Example 158, Example 160) are claimed, whereas analogs bearing trifluoromethylazetidine or non‑fluorinated azetidine groups show distinctly different biological profiles. Although the exact IC50 values for 2309711‑69‑9 at CB1 have not been publicly disclosed, the patent explicitly teaches that fluorine substitution pattern is a key determinant of CB1 binding affinity and functional selectivity [1]. This establishes the exact compound as a specifically claimed chemotype, whereas generic substitution would fall outside the protected structural space.

CB1 receptor Azetidine SAR Patent evidence

Hydrogen‑Bond Donor Capacity of the CHF2 Group Distinguishes 2309711‑69‑9 from CF3‑Only Azetidine Derivatives

The difluoromethyl (CHF2) group can act as a weak hydrogen‑bond donor (C‑H···X interactions), whereas a trifluoromethyl (CF3) group is exclusively a hydrogen‑bond acceptor [1]. In the context of 2309711‑69‑9, the azetidine‑bound CHF2 group introduces an additional H‑bond donor capable of engaging protein backbone carbonyls or side‑chain acceptors. The analog where the azetidine carries a CF3 group instead of CHF2 lacks this donor capability. This difference has been exploited in medicinal chemistry to enhance binding affinity: difluoromethyl‑substituted azetidine derivatives have shown up to 10‑fold improvement in target binding compared to their trifluoromethyl counterparts in certain enzyme inhibition contexts [2].

Hydrogen bonding Drug‑target interaction Fluorine chemistry

Recommended Procurement and Application Scenarios for 1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (2309711‑69‑9)


Synthesis of CB1 Receptor Antagonist/Tool Compounds for Obesity and Metabolic Disorder Research

Based on the patent mapping of heterocycle‑substituted 3‑alkyl azetidine derivatives as CB1 antagonists [1], 2309711‑69‑9 serves as a key intermediate or final compound for generating tool molecules to probe CB1 receptor pharmacology. Its difluoromethylazetidine amide substructure is a claimed chemotype, and procurement of this exact compound ensures fidelity to patent‑documented structure‑activity relationships.

Lead Optimization Campaigns Exploiting CHF2‑Mediated Hydrogen‑Bond Interactions

The CHF2 group of 2309711‑69‑9 offers a unique hydrogen‑bond donor capability absent in CF3‑only analogs [1][2]. This compound is ideally suited for fragment‑based drug design or scaffold‑hopping exercises where the difluoromethyl group is used to probe H‑bonding sub‑pockets, potentially leading to improved target binding affinity over trifluoromethyl‑bearing comparators.

Physicochemical Profiling Studies Comparing CHF2‑ vs. CF3‑Substituted Azetidine Scaffolds

With its experimentally measured fragment LogP of 1.60 for the 3‑(difluoromethyl)azetidine portion [1], 2309711‑69‑9 provides a benchmark for comparative lipophilicity, solubility, and permeability studies against CF3‑azetidine analogs. Such studies directly inform ADME property optimization in early‑stage drug discovery.

Building Block for Diversified Library Synthesis in Fluorine‑Containing Medicinal Chemistry

As a well‑characterized ethanone bearing both CHF2 and CF3 groups, 2309711‑69‑9 can be employed as a versatile building block for amide coupling, reduction, or N‑functionalization reactions to generate focused libraries of fluorinated azetidine derivatives [1]. Its distinct molecular weight (293.23 g/mol) and fluorine content facilitate LC‑MS‑guided library purification.

Quote Request

Request a Quote for 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.